molecular formula C25H20N4O3 B2914985 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206990-31-9

3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2914985
Número CAS: 1206990-31-9
Peso molecular: 424.46
Clave InChI: JOLMKQMOINIAOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline backbone substituted with a 4-methylbenzyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that include the formation of the quinazoline structure followed by functionalization at specific positions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1575
14aCandida albicans1180

In one study, compounds derived from quinazoline exhibited moderate antimicrobial activity, with some derivatives showing notable effectiveness against Staphylococcus aureus and Candida albicans . For instance, compound 13 showed an inhibition zone of 9 mm against Staphylococcus aureus, while 15 demonstrated a stronger effect against Escherichia coli with an inhibition zone of 15 mm .

Anticancer Activity

Quinazoline derivatives are also explored for their anticancer properties. The compound has been subjected to cytotoxicity assays against various cancer cell lines.

Cytotoxicity Evaluation

Cell LineIC50 (µM)
K562 (Leukemia)100 - 400
HeLa (Cervical)>400

In cytotoxicity assays, the compound displayed limited toxicity towards K562 leukemia cells with IC50 values ranging from 100 to 400 µM , indicating potential as a therapeutic agent with manageable side effects . However, it showed less activity against HeLa cells, suggesting a selective action that could be beneficial in targeting specific cancer types.

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with key enzymes and receptors. For instance, some studies suggest that these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical enzymes involved in bacterial DNA replication . Additionally, molecular docking studies have indicated favorable binding interactions with targets associated with cancer cell proliferation .

Case Studies

Several case studies highlight the therapeutic potential of quinazoline derivatives:

  • Antimicrobial Efficacy : A study demonstrated that certain quinazoline derivatives could inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and vancomycin.
  • Cytotoxic Studies : Research indicated that modified quinazolines could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.

Propiedades

Número CAS

1206990-31-9

Fórmula molecular

C25H20N4O3

Peso molecular

424.46

Nombre IUPAC

3-[(4-methylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-29-24(30)20-9-5-6-10-21(20)28(25(29)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3

Clave InChI

JOLMKQMOINIAOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.